molecular formula C17H17ClN2O4S B2993325 2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922125-34-6

2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No.: B2993325
CAS No.: 922125-34-6
M. Wt: 380.84
InChI Key: DOHLWZAYIBPKCM-UHFFFAOYSA-N
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Description

2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17ClN2O4S and its molecular weight is 380.84. The purity is usually 95%.
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Scientific Research Applications

Environmental Monitoring and Human Exposure Assessment

Benzothiazole, benzotriazole, and benzenesulfonamide derivatives, including compounds structurally related to 2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide, are high production volume chemicals used in various industrial and household applications. Their presence in the environment, particularly in water and air, poses potential risks to human health. A study developed a method based on gas chromatography-mass spectrometry (GC-MS) combined with pressurized liquid extraction (PLE) to determine these compounds in particulate matter (PM10) of outdoor air samples. This research aids in understanding the distribution of these compounds in the environment and assessing human exposure risks, especially in areas influenced by local industries (Maceira, Marcé, & Borrull, 2018).

Photodynamic Therapy for Cancer

Research on the photophysical and photochemical properties of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including compounds similar to this compound, has shown their potential as photosensitizers in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Development of Carbonic Anhydrase Inhibitors

The synthesis of [1,4]oxazepine-based primary sulfonamides has led to the discovery of strong inhibitors of human carbonic anhydrases, which are enzymes of therapeutic interest. This research demonstrates the dual role of the primary sulfonamide functionality in enabling the [1,4]oxazepine ring construction and acting as an enzyme prosthetic zinc-binding group, thereby highlighting the pharmaceutical applications of these compounds (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Properties

IUPAC Name

2-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-17(2)10-24-14-9-11(7-8-13(14)19-16(17)21)20-25(22,23)15-6-4-3-5-12(15)18/h3-9,20H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHLWZAYIBPKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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